Methyl 3-nitro-5-(trifluoromethyl)picolinate
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Overview
Description
Methyl 3-nitro-5-(trifluoromethyl)picolinate is an organic compound with the molecular formula C8H5F3N2O4 It is a derivative of picolinic acid, characterized by the presence of a nitro group at the 3-position and a trifluoromethyl group at the 5-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-nitro-5-(trifluoromethyl)picolinate typically involves the nitration of methyl 5-(trifluoromethyl)picolinate. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of flow chemistry allows for better control over reaction parameters, leading to safer and more efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-5-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the electron-withdrawing nature of the nitro and trifluoromethyl groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Methyl 3-amino-5-(trifluoromethyl)picolinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though less common.
Scientific Research Applications
Methyl 3-nitro-5-(trifluoromethyl)picolinate has several applications in scientific research:
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of methyl 3-nitro-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These properties make it a valuable scaffold for designing molecules with desired biological activities .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-fluoro-5-(trifluoromethyl)picolinate: Similar in structure but with a fluoro group instead of a nitro group.
Methyl 3-(trifluoromethyl)picolinate: Lacks the nitro group, making it less reactive in certain chemical transformations.
Uniqueness
Methyl 3-nitro-5-(trifluoromethyl)picolinate is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H5F3N2O4 |
---|---|
Molecular Weight |
250.13 g/mol |
IUPAC Name |
methyl 3-nitro-5-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H5F3N2O4/c1-17-7(14)6-5(13(15)16)2-4(3-12-6)8(9,10)11/h2-3H,1H3 |
InChI Key |
YWGBKMLJEIHJJG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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